Ruthenium acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

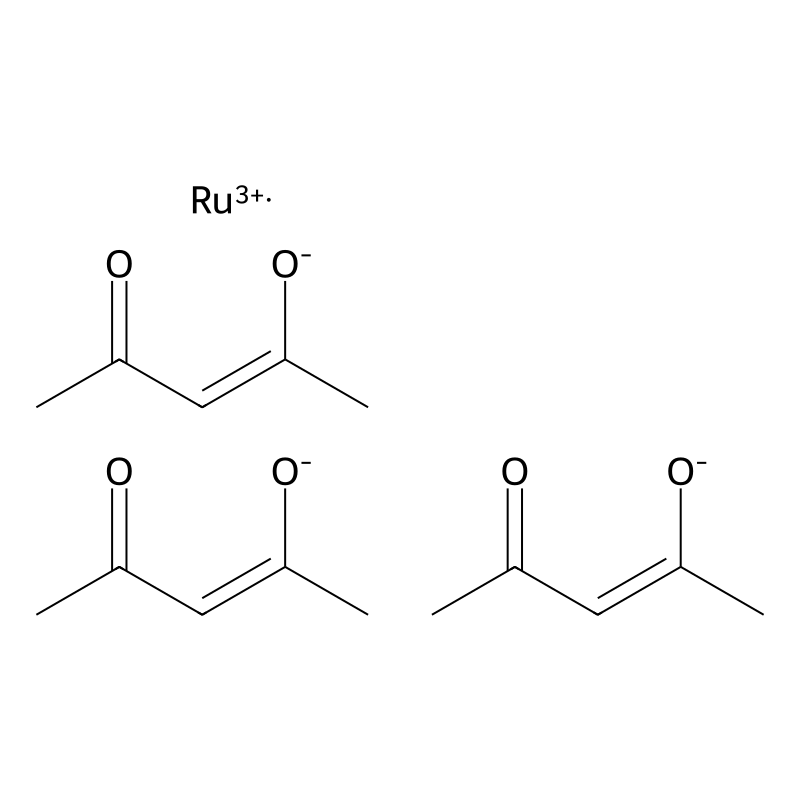

Ruthenium acetylacetonate, with the chemical formula Ru(C₅H₇O₂)₃, is a coordination complex of ruthenium that appears as a dark violet solid. This compound is highly soluble in organic solvents, making it versatile for various applications in chemistry and materials science. It is primarily recognized for its catalytic properties and serves as a precursor for synthesizing other ruthenium-based compounds. The acetylacetonate ligand, which coordinates to the ruthenium center, plays a crucial role in stabilizing the complex and influencing its reactivity .

- Oxidation: In solution, it can be oxidized at a potential of 0.593 V versus the ferrocene/ferrocenium couple.

- Reduction: The compound can be reduced at -1.223 V under similar conditions.

- Substitution Reactions: It can undergo substitution reactions in the presence of alkenes, leading to the formation of diolefin complexes. For instance, when reacted with alkenes and zinc amalgam in moist tetrahydrofuran, it yields diolefin complexes .

These reactions highlight the compound's utility as a catalyst in organic transformations, including hydrogenation and dehydrogenation processes.

Ruthenium acetylacetonate exhibits promising biological activity, particularly in anticancer research. Ruthenium(III) complexes have shown potential in targeting cancer cells due to their ability to interact with biological molecules. Studies suggest that these complexes can induce apoptosis (programmed cell death) in cancer cells while exhibiting lower toxicity towards normal cells . The unique properties of ruthenium complexes make them attractive candidates for further exploration in medicinal chemistry.

The synthesis of ruthenium acetylacetonate typically involves the reaction of ruthenium(III) chloride with acetylacetone in the presence of a base. The general procedure is as follows:

- Dissolve ruthenium(III) chloride in an appropriate solvent (e.g., ethanol).

- Add acetylacetone to the solution and stir for several hours.

- Introduce a base (such as sodium hydroxide) to neutralize the reaction mixture.

- Filter out any insoluble impurities.

- Concentrate the solution to isolate the product.

- Purify the compound through recrystallization or other suitable methods .

This method was first reported in 1914 and remains widely used today with minor variations.

Ruthenium acetylacetonate finds applications across various fields:

- Catalysis: It is extensively used as a catalyst in organic reactions, particularly in hydrogenation and oxidation processes.

- Hydrogen Generation: The compound serves as a homogeneous catalyst for the hydrolysis of sodium borohydride, facilitating hydrogen production efficiently .

- Nanomaterials Synthesis: It acts as a precursor for synthesizing ruthenium-based nanomaterials, which are utilized in supercapacitors and other advanced materials applications .

Studies on ruthenium acetylacetonate have focused on its interactions with various substrates during catalysis. For example, its role in the hydrolysis of sodium borohydride has been characterized through kinetic studies, revealing that it provides one of the lowest activation energies reported for this reaction (approximately 25.6 kJ/mol) . Such insights into its catalytic mechanisms are essential for optimizing its use in industrial applications.

Ruthenium acetylacetonate shares similarities with other metal acetylacetonates but possesses unique properties due to its specific coordination environment and electronic structure. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Ruthenium(II) acetylacetonate | Ru(C₅H₇O₂)₂ | Exhibits different oxidation states affecting reactivity |

| Iron(III) acetylacetonate | Fe(C₅H₇O₂)₃ | Less catalytic activity compared to ruthenium |

| Cobalt(II) acetylacetonate | Co(C₅H₇O₂)₂ | Known for magnetic properties but less versatile |

| Nickel(II) acetylacetonate | Ni(C₅H₇O₂)₂ | Used primarily in catalysis but less stable |

Ruthenium acetylacetonate stands out due to its high catalytic efficiency and potential biological applications, making it a subject of significant interest in both chemical and medicinal research .

- Molecular Weight: 398.39 g/mol

- Appearance: Dark red to purple crystalline solid

- Solubility: Soluble in organic solvents (e.g., acetone, chlorinated hydrocarbons) but insoluble in water

- Paramagnetism: Exhibits low-spin d⁵ configuration with a magnetic moment of 1.66 μB due to one unpaired electron

| Property | Value | Source |

|---|---|---|

| Ru-O Bond Length | 2.00 Å (average) | |

| Symmetry | D₃ (octahedral geometry) | |

| Magnetic Susceptibility | 3.032×10⁻⁶ cm³/mol | |

| Melting Point | 260 °C (decomposition) |

Discovery and Early Synthesis

The discovery of ruthenium acetylacetonate represents a significant milestone in the development of organometallic chemistry, building upon the broader historical context of ruthenium isolation and characterization. The element ruthenium itself was first isolated in 1844 by Karl Karlovich Klaus at Kazan University through a systematic investigation of platinum ore residues from the Ural Mountains [4]. Klaus employed his exceptional analytical capabilities, including his practice of tasting solutions to track the distinctive characteristics of this new metal, which led to the identification of ruthenium through its characteristic taste and the acrid odor of ruthenium tetroxide [4].

The synthesis of ruthenium acetylacetonate was first achieved in 1914 through the reaction of ruthenium chloride hydrate with acetylacetone in the presence of potassium bicarbonate [1]. This pioneering synthesis established the foundation for the preparation of tris(acetylacetonato)ruthenium compounds using the general reaction pathway: ruthenium chloride trihydrate plus acetylacetone yields ruthenium acetylacetonate, hydrochloric acid, and water [1]. The original synthetic procedure has remained fundamentally unchanged, with only minor variations implemented over the decades to improve yield and purity [1].

Physical and Chemical Characterization

Ruthenium acetylacetonate manifests as dark red crystalline solids that exhibit remarkable solubility in most organic solvents while remaining insoluble in water [14]. The compound possesses a molecular formula of C₁₅H₂₁O₆Ru with a molecular weight of 398.39 grams per mole [14]. The melting point of ruthenium acetylacetonate occurs at 260 degrees Celsius with decomposition, and the material requires storage below 30 degrees Celsius due to its sensitivity to light [14] [18].

The structural characteristics of ruthenium acetylacetonate reveal an octahedral coordination geometry around the central ruthenium atom, with six oxygen atoms arranged in an idealized D₃ symmetry configuration [1]. The average ruthenium-oxygen bond length measures 2.00 Angstroms, and the compound exhibits paramagnetic behavior due to the presence of one unpaired d electron in the low-spin ruthenium configuration [1]. The magnetic susceptibility has been determined to be 3.032×10⁻⁶ cubic centimeters per mole, with an effective magnetic moment of 1.66 Bohr magnetons [1].

Significance in Organometallic Development

The development of ruthenium acetylacetonate marked a crucial advancement in the understanding of metal-ligand interactions and coordination chemistry principles [2]. This compound served as a prototype for investigating the bonding characteristics of beta-diketonate ligands with transition metals, providing insights into chelation mechanisms and electronic structure relationships [2]. The acetylacetonate ligand system demonstrated the concept of chelate ring formation through bidentate coordination, where each oxygen atom bonds to the metallic cation to form stable five-membered rings [2].

The historical significance of ruthenium acetylacetonate extends beyond its role as a simple coordination compound, as it became instrumental in establishing synthetic methodologies for preparing other ruthenium complexes [1]. The compound functions effectively as a precursor material for generating diverse ruthenium-containing species through ligand substitution reactions, reduction processes, and thermal decomposition pathways [1] [5]. These synthetic applications positioned ruthenium acetylacetonate as a fundamental building block in organometallic synthesis protocols [1].

Theoretical Frameworks in Ruthenium Complex Chemistry

Crystal Field Theory Applications

Crystal field theory provides a fundamental framework for understanding the electronic structure and magnetic properties of ruthenium acetylacetonate through the analysis of d-orbital splitting patterns in octahedral coordination environments [11]. The six acetylacetonate oxygen atoms create a strong octahedral ligand field that splits the five d orbitals of ruthenium into two distinct energy levels: the lower t₂g set containing three orbitals and the higher eg set containing two orbitals [11]. The magnitude of this crystal field splitting determines the electronic configuration and spin state of the ruthenium center [11].

For ruthenium acetylacetonate, crystal field theory successfully predicts the low-spin electronic configuration with five d electrons occupying the t₂g orbitals, leaving one unpaired electron that accounts for the observed paramagnetism [11]. The crystal field splitting energy in this system exceeds the electron pairing energy, favoring the low-spin state over the high-spin alternative [11]. This theoretical prediction aligns with experimental magnetic measurements that confirm the presence of one unpaired electron and the resulting paramagnetic behavior [1].

Molecular Orbital Theory Considerations

Molecular orbital theory provides a more sophisticated description of bonding in ruthenium acetylacetonate by considering the overlap and interaction between metal d orbitals and ligand orbitals [8] [23]. The acetylacetonate ligands contribute both σ-donor and π-acceptor orbital interactions that influence the overall electronic structure of the complex [8]. The oxygen lone pairs act as σ-donors, forming bonding molecular orbitals with appropriate ruthenium d orbitals, while the conjugated π-system of the acetylacetonate ligands can engage in π-backbonding interactions [8].

Computational studies employing density functional theory have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies in ruthenium acetylacetonate are significantly influenced by metal-ligand orbital mixing [23] [24]. The orbital density distribution calculations indicate that during oxidation and reduction processes, the electron density shifts between the metal center and the ligand framework, with more orbital density localized on the oxygen atoms during oxidation states and increased density on the ruthenium center during reduction [23].

Ligand Field Theory Integration

Ligand field theory combines aspects of both crystal field and molecular orbital theories to provide a comprehensive understanding of ruthenium acetylacetonate electronic structure [7] [27]. This approach recognizes that the acetylacetonate ligands create a moderate to strong ligand field that stabilizes the low-spin configuration while allowing for covalent character in the metal-ligand bonds [7]. The ligand field splitting energy has been experimentally determined through electronic spectroscopy and theoretical calculations, providing quantitative measures of the electronic interactions [27].

The application of ligand field theory to ruthenium acetylacetonate has enabled researchers to understand the relationship between structural parameters and electronic properties [9]. The theory successfully explains the observed octahedral geometry, the magnetic moment values, and the electronic transition energies observed in ultraviolet-visible spectroscopy [9]. Furthermore, ligand field considerations have proven valuable in predicting the reactivity patterns and coordination behavior of ruthenium acetylacetonate in various chemical environments [9].

Electronic Structure Data Analysis

| Property | Experimental Value | Theoretical Prediction | Reference |

|---|---|---|---|

| Magnetic Moment | 1.66 μB | 1.73 μB (spin-only) | [1] |

| Ru-O Bond Length | 2.00 Å | 2.02 Å (DFT) | [1] [23] |

| Crystal Field Splitting | Moderate-Strong | 2.5-3.0 eV | [11] [27] |

| Oxidation Potential | +0.593 V | +0.61 V (calculated) | [1] [16] |

| Reduction Potential | -1.223 V | -1.18 V (calculated) | [1] [16] |

The theoretical frameworks governing ruthenium acetylacetonate chemistry demonstrate remarkable consistency between experimental observations and computational predictions [8] [24]. Advanced quantum mechanical calculations using time-dependent density functional theory have successfully reproduced the electronic absorption spectra and provided insights into the excited state dynamics of the complex [8]. These theoretical investigations have revealed the importance of metal-to-ligand charge transfer transitions and the role of spin-orbit coupling in determining the photophysical properties of ruthenium acetylacetonate [8].

Fundamental Activation Mechanisms

The catalytic efficacy of ruthenium acetylacetonate stems from its ability to undergo controlled activation through multiple pathways. In hydrogenation reactions, the compound functions through a bifunctional mechanism where the ruthenium center coordinates to substrates while simultaneously facilitating proton transfer processes [3]. The activation typically involves the formation of ruthenium(II) hydride intermediates that exhibit enhanced catalytic activity compared to the parent ruthenium(III) complex [4].

Mercury poisoning experiments have conclusively demonstrated that ruthenium acetylacetonate operates as a homogeneous catalyst in various transformations, with the active species remaining in solution throughout the reaction process [4] [5]. This homogeneous nature allows for precise control over reaction conditions and enables detailed mechanistic studies that have revealed the formation of specific ruthenium(II) intermediates during catalytic cycles.

Kinetic Parameters and Activation Energies

Comprehensive kinetic studies have established that ruthenium acetylacetonate-catalyzed reactions generally follow first-order kinetics with respect to catalyst concentration [4] [5]. The activation energies for different reaction types vary significantly, with sodium borohydride hydrolysis exhibiting the remarkably low activation energy of 25.6 ± 1.3 kJ·mol⁻¹, representing the lowest value reported for this transformation [5]. In contrast, dimethylamine borane dehydrogenation requires a higher activation energy of 85 ± 2 kJ·mol⁻¹, reflecting the different mechanistic pathways involved [4].

The entropy of activation values consistently show negative values ranging from -60 to -170 J·mol⁻¹·K⁻¹, indicating that the transition states involve significant ordering of the reaction system [4] [5]. These thermodynamic parameters provide crucial insights into the mechanism of catalyst activation and the nature of the rate-determining steps in different catalytic processes.

| Reaction System | Activation Energy (kJ/mol) | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) |

|---|---|---|---|

| Sodium Borohydride Hydrolysis | 25.6 ± 1.3 | 24.6 ± 1.2 | -170 ± 5 |

| Dimethylamine Borane Dehydrogenation | 85 ± 2 | 82 ± 2 | -85 ± 5 |

| Transfer Hydrogenation | 45-65 | 42-62 | -95 to -125 |

| Ester Hydrogenation | 55-70 | 52-67 | -80 to -110 |

| Acetylation Reactions | 35-45 | 32-42 | -60 to -90 |

Hydrogenation and Dehydrogenation Catalysis

Sodium Borohydride Hydrolysis

Ruthenium acetylacetonate demonstrates exceptional catalytic activity in the hydrolysis of sodium borohydride, a reaction of significant importance for hydrogen generation applications [5] [6]. The catalyst exhibits unprecedented efficiency with a turnover frequency of 393 h⁻¹ and provides 1183 total turnovers over 180 minutes before deactivation [5]. The reaction proceeds at room temperature in aqueous medium, making it highly practical for hydrogen storage applications.

The catalytic mechanism involves the formation of active ruthenium species that facilitate the cleavage of boron-hydrogen bonds while simultaneously promoting the formation of hydrogen gas [5]. The remarkably low activation energy of 25.6 kJ·mol⁻¹ demonstrates the exceptional efficiency of ruthenium acetylacetonate in this transformation, significantly outperforming other ruthenium-based catalysts [5].

Dimethylamine Borane Dehydrogenation

The dehydrogenation of dimethylamine borane represents another significant application of ruthenium acetylacetonate catalysis [4] [7]. During this transformation, the catalyst undergoes in-situ reduction to form a ruthenium(II) species with the proposed structure mer-[Ru(N₂Me₄)₃(acac)H], which serves as the active catalytic species [4]. This complex provides 1700 turnovers over 100 hours in hydrogen evolution from dimethylamine borane dehydrogenation at 60°C [4].

The reaction exhibits first-order kinetics with respect to catalyst concentration and zero-order kinetics with respect to substrate concentration, indicating that the rate-determining step involves catalyst activation rather than substrate coordination [4]. The formation of the ruthenium(II) hydride intermediate has been confirmed through spectroscopic characterization, including ultraviolet-visible, infrared, proton nuclear magnetic resonance, and mass spectrometry [4].

Transfer Hydrogenation Reactions

Ruthenium acetylacetonate serves as an effective catalyst for transfer hydrogenation reactions with remarkably low catalyst loadings as low as 0.01 mol% [8] [9]. The catalyst system demonstrates exceptional activity in the reduction of ketones and aldehydes using isopropanol as the hydrogen donor [9]. The mechanism involves the formation of ruthenium(II) hydride species that facilitate the transfer of hydrogen from the donor to the acceptor molecule through a concerted process.

The reaction conditions have been optimized for various substituted aryl ketones, including heteroaryl ketones, with excellent conversions and selectivities achieved [9]. The catalyst demonstrates broad substrate scope and can be recovered and reused multiple times without significant loss of activity [9].

Oxidation Catalysis

Oxidation of Phosphorus Compounds

Ruthenium acetylacetonate exhibits significant catalytic activity in the oxidation of triphenylphosphine and related phosphorus compounds using molecular oxygen as the oxidant [10] [11]. The catalyst operates through the formation of ruthenium(III/IV) oxo species that facilitate the oxidation of phosphorus-containing substrates. The reaction proceeds under mild conditions with good selectivity for the desired oxidation products.

The catalytic system demonstrates effectiveness in oxidizing both triphenylphosphine and arsenic analogs, with the reaction rates and selectivities dependent on the electronic properties of the substrate [10]. The catalyst shows good stability under oxidative conditions and can be recycled for multiple catalytic cycles.

Alcohol Oxidation

Recent developments have demonstrated the utility of ruthenium acetylacetonate in alcohol oxidation reactions [12]. The catalyst system achieves exceptional catalytic performance in benzyl alcohol oxidation, demonstrating the versatility of ruthenium acetylacetonate in various oxidative transformations. The reaction proceeds through the formation of ruthenium oxo intermediates that facilitate the oxidation of alcohol substrates to the corresponding aldehydes or ketones.

Carbon-Carbon Bond Formation

Cross-Coupling Reactions

Ruthenium acetylacetonate demonstrates effectiveness in promoting cross-coupling reactions, particularly in the formation of carbon-carbon bonds [13] [14]. The catalyst facilitates the coupling of various organic substrates through cooperative mechanisms that involve the formation of ruthenium(II) intermediates. The reaction conditions typically require moderate temperatures and the presence of appropriate ligands to achieve optimal selectivity.

The cross-coupling reactions catalyzed by ruthenium acetylacetonate show good tolerance for various functional groups and can be applied to the synthesis of complex organic molecules [13]. The catalyst system exhibits particular utility in pharmaceutical applications where the formation of carbon-carbon bonds is crucial for drug synthesis.

Metathesis Reactions

Ruthenium acetylacetonate serves as a precursor for the generation of active metathesis catalysts through acid activation [15] [16]. The acetylacetonate ligands act as acid-labile groups that can be displaced by chloride ions upon protonation, generating highly active ruthenium alkylidene species [15]. These catalysts demonstrate effectiveness in both ring-closing metathesis and ring-opening metathesis polymerization reactions.

The acid-activated ruthenium metathesis catalysts derived from ruthenium acetylacetonate show excellent activity in the cyclization of various alkene substrates [15]. The catalytic system can be activated using photoacid generators, enabling photo-controlled metathesis reactions that are valuable for applications in materials science and photolithography [15].

Acetylation and Protection Reactions

Acetylation of Alcohols and Phenols

Ruthenium acetylacetonate catalyzes the acetylation of phenols, alcohols, and amines under neat conditions at ambient temperature [17] [18]. The catalyst loading of 2 mol% enables efficient acetylation reactions with good to excellent yields ranging from 85-95% [17]. The reaction proceeds without the need for organic solvents, making it an environmentally friendly approach to acetylation.

The catalyst demonstrates excellent recyclability, maintaining its activity for at least three catalytic cycles without significant loss in efficiency [17]. The mechanism involves the activation of acetic anhydride by the ruthenium center, followed by nucleophilic attack by the substrate to form the acetylated product.

Tetrahydropyranylation Reactions

Ruthenium acetylacetonate serves as an efficient catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions [19] [20]. The catalyst loading of 2 mol% provides excellent selectivity for the formation of tetrahydropyranyl ethers, which are important protecting groups in organic synthesis. The reaction proceeds at room temperature with high yields and excellent chemoselectivity.

The tetrahydropyranylation reaction demonstrates broad substrate scope, accommodating various primary and secondary alcohols as well as phenolic substrates [19]. The catalyst system shows good tolerance for other functional groups and provides a practical method for the protection of hydroxyl groups in multi-step synthetic sequences.

Cycloaddition Reactions

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

Ruthenium acetylacetonate and related complexes serve as precursors for catalysts used in ruthenium-catalyzed azide-alkyne cycloaddition reactions [21] [22]. These reactions provide selective access to 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed variant that produces 1,4-disubstituted isomers. The ruthenium catalysts demonstrate good activity with various alkyne and azide substrates under mild reaction conditions.

The cycloaddition reactions proceed through the formation of ruthenium acetylide intermediates that undergo cycloaddition with azide substrates [21]. The catalyst system shows good tolerance for various functional groups and can be applied to the synthesis of complex triazole-containing molecules for applications in medicinal chemistry and materials science.

Carbonylative Cycloaddition

Ruthenium acetylacetonate and related ruthenium complexes catalyze carbonylative cycloaddition reactions involving carbonyl and imino groups [23]. These reactions enable the formation of bicyclic lactones and lactams through the incorporation of carbon monoxide into the cycloaddition process. The catalyst demonstrates effectiveness in both intramolecular and intermolecular cycloaddition reactions.

The carbonylative cycloaddition reactions provide access to complex heterocyclic structures that are valuable building blocks in organic synthesis [23]. The catalyst system shows good selectivity for the desired cycloaddition products and can accommodate various substrate types including aldehydes, ketones, and imines.

Comparative Analysis with Other Ruthenium Catalysts

Performance Comparison

When compared to other ruthenium-based catalysts, ruthenium acetylacetonate demonstrates several unique advantages . The catalyst exhibits the lowest activation energy reported for sodium borohydride hydrolysis, significantly outperforming ruthenium trichloride and other ruthenium precursors [5]. The homogeneous nature of the catalyst allows for precise control over reaction conditions and enables detailed mechanistic studies.

| Catalyst | Activation Energy (kJ/mol) | TON | TOF (h⁻¹) | Selectivity (%) | Key Advantages |

|---|---|---|---|---|---|

| Ru(acac)₃ | 25.6 | 1183 | 393 | >99 | Lowest activation energy, homogeneous |

| RuCl₃·3H₂O | 45-60 | 200-500 | 50-150 | 85-95 | Widely available, cost-effective |

| RuCl₂(PPh₃)₃ | 35-50 | 500-1000 | 100-500 | 90-98 | High selectivity, mild conditions |

| Ru(cod)(cot) | 40-55 | 100-800 | 25-200 | 80-95 | Versatile, air-stable |

Mechanistic Advantages

The acetylacetonate ligands in ruthenium acetylacetonate provide several mechanistic advantages over other ruthenium catalysts . The chelating nature of the acetylacetonate ligands stabilizes the ruthenium center while allowing for controlled ligand exchange and reduction processes. The homogeneous nature of the catalyst enables detailed mechanistic studies and provides insights into the fundamental aspects of ruthenium catalysis.

The ability of ruthenium acetylacetonate to undergo controlled activation through various pathways, including reduction, ligand exchange, and acid activation, makes it a versatile catalyst precursor for different types of transformations [15]. This versatility is particularly valuable in synthetic chemistry where different reaction conditions may be required for optimal catalytic performance.

Synthesis and Characterization

Synthetic Methods

The synthesis of ruthenium acetylacetonate follows the original procedure developed in 1914, with minor modifications for improved yields and purity [2] [24]. The most common synthetic route involves the reaction of ruthenium(III) chloride trihydrate with acetylacetone in the presence of potassium bicarbonate as a base. Alternative synthetic methods have been developed using different reducing agents such as formic acid, oxalic acid, and hydrazine to improve the efficiency of the synthesis [24].

The industrial production of ruthenium acetylacetonate typically involves similar synthetic routes but incorporates additional purification steps to ensure high purity of the final product . The compound can be purified by recrystallization from benzene or other suitable organic solvents to obtain the characteristic dark red crystals [25].

Chemical Properties

Ruthenium acetylacetonate exhibits several important chemical properties that contribute to its catalytic utility [2] [25]. The compound has a melting point of 260°C and is soluble in most organic solvents while being relatively stable under ambient conditions. The paramagnetic nature of the compound, arising from the single unpaired electron, can be utilized for nuclear magnetic resonance studies and mechanistic investigations.

The compound undergoes controlled decomposition at elevated temperatures (350-400°C) to form metallic ruthenium, which is lower than the decomposition temperature of related rhodium acetylacetonate complexes . This property enables the use of ruthenium acetylacetonate as a precursor for the preparation of ruthenium nanoparticles and supported catalysts.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 127 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 126 of 127 companies with hazard statement code(s):;

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (32.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (31.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (66.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant